

The Multifaceted Biological Activities of Itraconazole and Its Metabolites: A Technical Guide

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Compound of Interest

Compound Name: *rel-Hydroxy Itraconazole*

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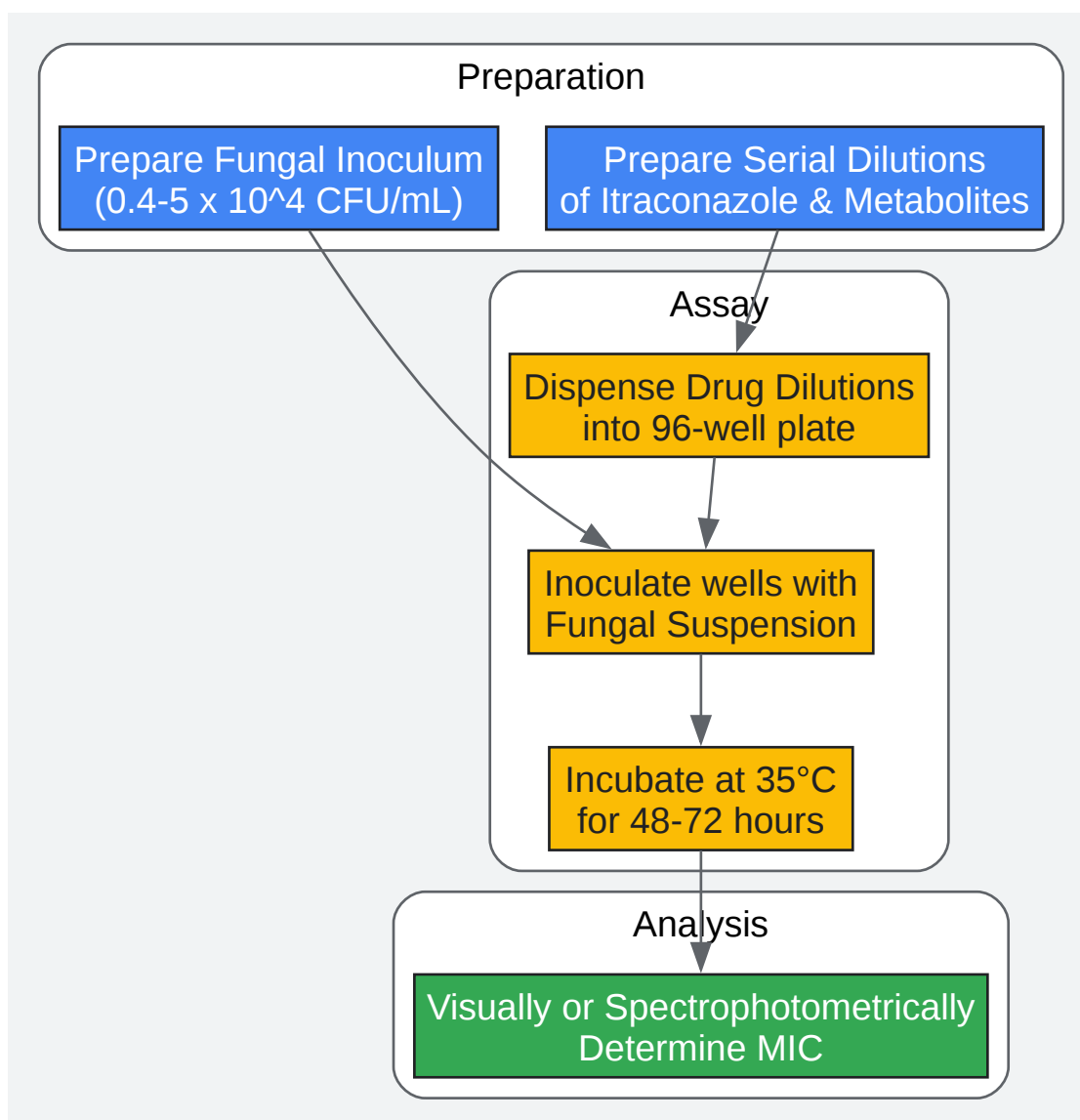
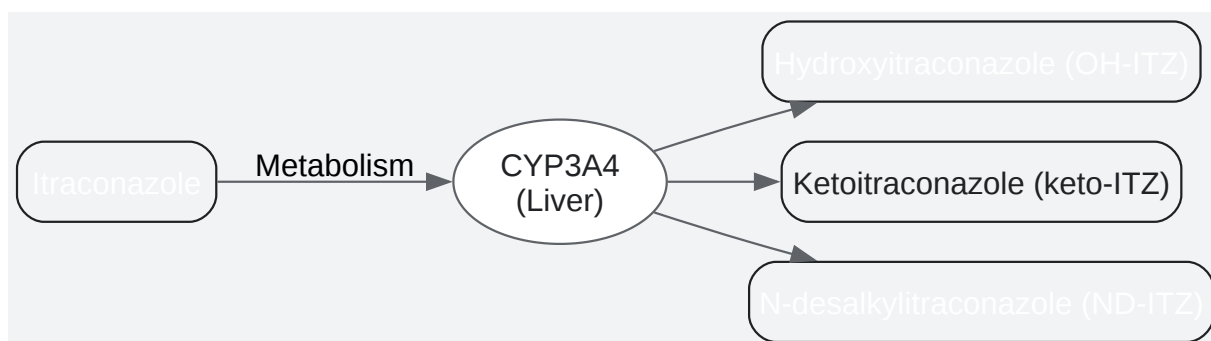
Abstract

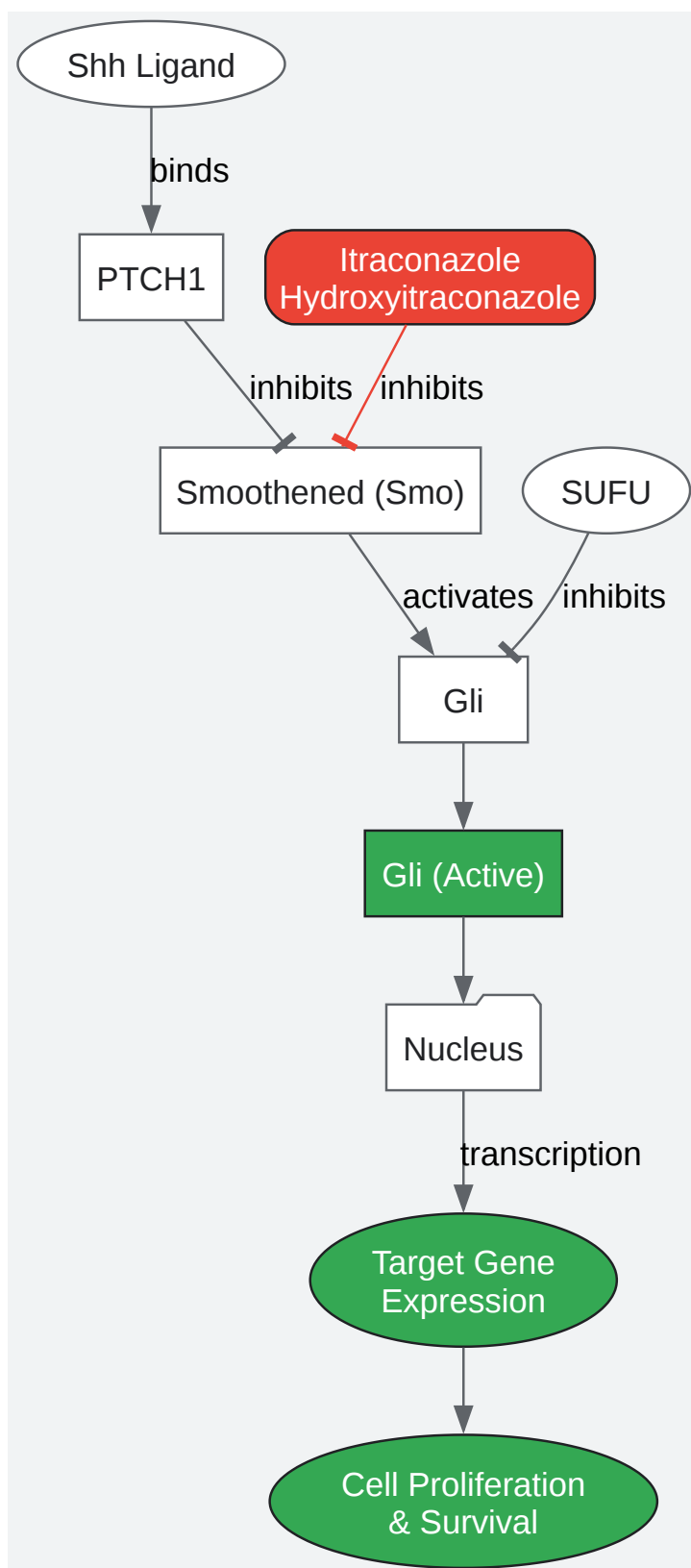
Itraconazole (ITZ), a triazole antifungal agent, has garnered significant attention beyond its primary indication for the treatment of mycotic infections. Accumulating evidence has revealed its potent anti-cancer properties, primarily through the inhibition of the Hedgehog signaling pathway and angiogenesis. The biological activity of itraconazole is further complicated by its extensive metabolism, leading to the formation of several metabolites, most notably hydroxyitraconazole (OH-ITZ), ketoitraconazole (keto-ITZ), and N-desalkylitraconazole (ND-ITZ). These metabolites not only contribute to the overall antifungal effect but also possess their own distinct biological activities, including the potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme, a key player in drug metabolism. This technical guide provides an in-depth analysis of the biological activities of itraconazole and its principal metabolites, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

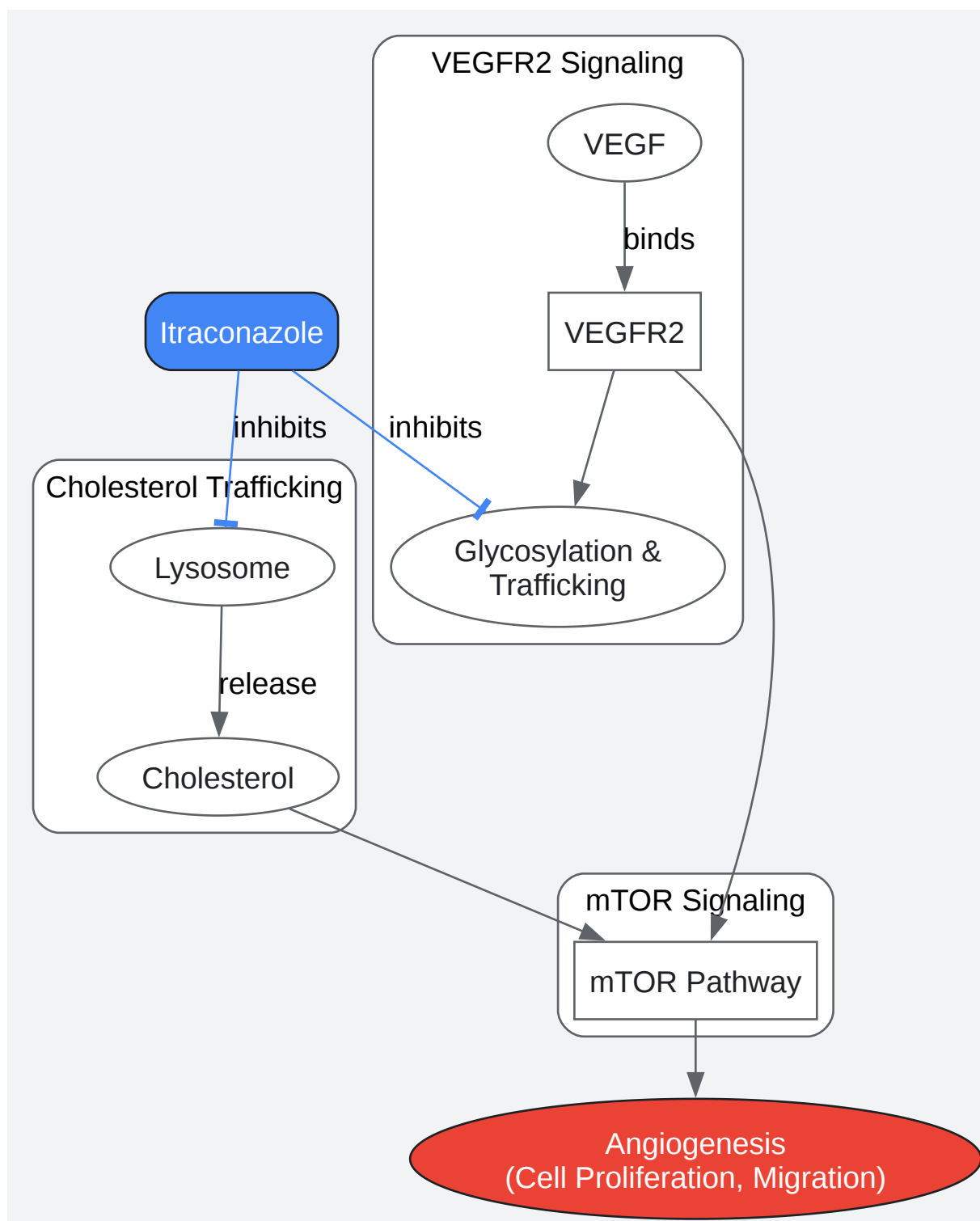
Itraconazole Metabolism

Itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme^[1]. This process leads to the formation of more than 30 metabolites, with hydroxyitraconazole (OH-ITZ) being the major active metabolite^[1]. Other significant

metabolites include keto-itraconazole (keto-ITZ) and N-desalkylitraconazole (ND-ITZ)[1]. The metabolic conversion is a critical aspect of itraconazole's pharmacology, as the parent drug and its metabolites circulate in the plasma and contribute to both therapeutic and off-target effects.







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References

- 1. Itraconazole Inhibits Intracellular Cholesterol Trafficking and Decreases Phosphatidylserine Level in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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